1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(4-ethoxyphenyl)thiourea
Description
N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is known for its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c1-3-22-13-7-5-12(6-8-13)20-17(24)21-14-9-4-11(2)10-15(14)23-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVVOXTMAUCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea typically involves the reaction of 2-(difluoromethoxy)-4-methylaniline with 4-ethoxyaniline in the presence of thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-(difluoromethoxy)-4-methylaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Step 2: The isothiocyanate intermediate is then reacted with 4-ethoxyaniline to yield N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenylthiourea
- N,N’-diphenylthiourea
- N-(4-methoxyphenyl)-N’-(4-ethoxyphenyl)thiourea
Uniqueness
N-[2-(difluoromethoxy)-4-methylphenyl]-N’-(4-ethoxyphenyl)thiourea is unique due to the presence of both difluoromethoxy and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the thiourea moiety provides distinct properties that differentiate it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
